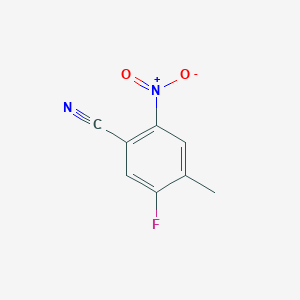

5-Fluoro-4-methyl-2-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Spectroscopic and Non-linear Optics Studies

5-Fluoro-2-methylbenzonitrile (5F2MBN), a similar compound to 5-Fluoro-4-methyl-2-nitrobenzonitrile, has been extensively studied for its molecular atomic structure, vibrational spectra, and non-linear optics (NLO) properties. The equilibrium geometric structure, vibrational spectra, NLO properties, and thermo dynamical analysis of 5F2MBN were investigated using Density Functional Theory (DFT) and experimental approaches. These studies are crucial for understanding the molecule's optical and electric properties, indicating potential applications in materials science and engineering (Arockiasamy Ajaypraveenkumar, R. Raman, & S. Sebastian, 2017).

Reactions with Amines and Amino Acids

In research conducted in 1967, 2-Fluoro-5-nitrobenzonitrile, an analogue of 5-Fluoro-4-methyl-2-nitrobenzonitrile, was synthesized and made to react with various amines, amino acids, and NH-heteroaromatic compounds. This study provided insights into the proton magnetic resonance spectra of some of the resulting N-(2-cyano-4-nitrophenyl) derivatives. Such research is significant in the field of organic chemistry and could have implications for the synthesis of novel compounds (J. Wilshire, 1967).

PET Imaging Agent Development

Although not directly about 5-Fluoro-4-methyl-2-nitrobenzonitrile, research on similar nitrobenzonitriles has been applied in developing PET imaging agents. For instance, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, or [(18)F]FPEB, a radiotracer for the metabotropic glutamate subtype 5 receptor (mGluR5), was developed using an automated chemistry module and a simplified "one-pot" method for preparing its radiolabeling precursor. This showcases the potential application of nitrobenzonitriles in medical imaging and diagnostics (Keunpoong Lim et al., 2014).

Chemical Fixation of Carbon Dioxide

2-Aminobenzonitriles, chemically related to 5-Fluoro-4-methyl-2-nitrobenzonitrile, have been used in the efficient chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones, catalyzed by simple monomeric tungstate. This research contributes significantly to green chemistry by providing a method to utilize CO2, a greenhouse gas, in chemical synthesis, potentially impacting environmental conservation efforts (Toshihiro Kimura et al., 2012).

Safety And Hazards

特性

IUPAC Name |

5-fluoro-4-methyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVXIJKYDQOPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methyl-2-nitrobenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1374612.png)

![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)

![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)